
rac 1,2-Dioleoyl-3-chloropropanediol-13C36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1,2-Dioleoyl-3-chloropropanediol-13C36: is a synthetic compound used primarily in biochemical and proteomics research. It is a diacylglycerol derivative, characterized by the presence of two oleic acid chains and a chloropropanediol backbone. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Dioleoyl-3-chloropropanediol-13C36 typically involves the esterification of oleic acid with 3-chloropropanediol. The reaction is carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: rac 1,2-Dioleoyl-3-chloropropanediol-13C36 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Esterification and Transesterification: The ester bonds in the compound can be hydrolyzed or transesterified under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Esterification and Transesterification: Reagents such as sulfuric acid, p-toluenesulfonic acid, and sodium methoxide are commonly used. .
Major Products:
Substitution Reactions: Products include derivatives with substituted functional groups, such as hydroxyl or amino groups.
Esterification and Transesterification: Products include mono- and diacylglycerols, as well as free fatty acids
Applications De Recherche Scientifique
rac 1,2-Dioleoyl-3-chloropropanediol-13C36 is widely used in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Utilized in lipidomics and proteomics research to study lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems and as a component of lipid-based formulations.
Industry: Employed in the development of new materials and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of rac 1,2-Dioleoyl-3-chloropropanediol-13C36 involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and dynamics. It can also interact with proteins, influencing their structure and function. The chloropropanediol moiety can undergo substitution reactions, leading to the formation of new derivatives with different biological activities .
Comparaison Avec Des Composés Similaires
rac 1,2-Dioleoyl-3-chloropropanediol: Similar structure but without the carbon-13 labeling.
rac 1-Palmitoyl-3-chloropropanediol: Contains a palmitic acid chain instead of oleic acid.
rac 1,2-Dioleoyl-3-chloropropanediol-d5: Deuterated version of the compound
Uniqueness: rac 1,2-Dioleoyl-3-chloropropanediol-13C36 is unique due to its carbon-13 labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and quantification in various analytical applications .
Propriétés
Formule moléculaire |
C39H71ClO4 |
|---|---|
Poids moléculaire |
675.17 g/mol |
Nom IUPAC |
[(2S)-3-chloro-2-[(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoyl]oxypropyl] (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,38+1,39+1 |
Clé InChI |
BLQSPZHGZHJLGB-ZDGIDXTESA-N |
SMILES isomérique |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@@H](CCl)O[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)

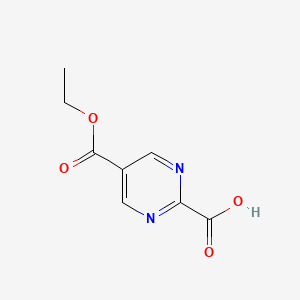
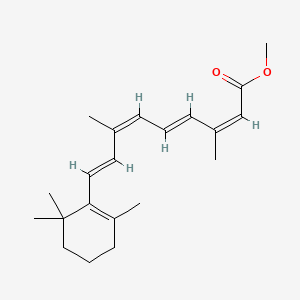
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)

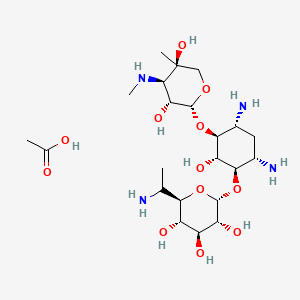
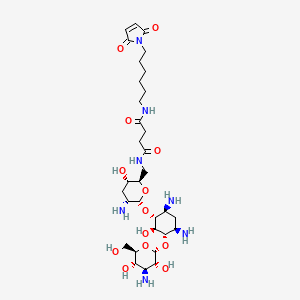

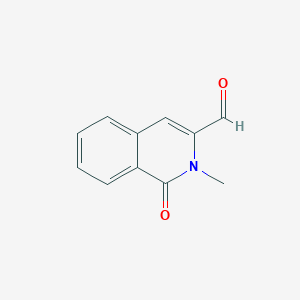
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
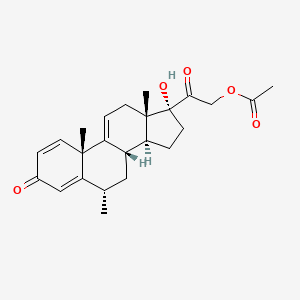
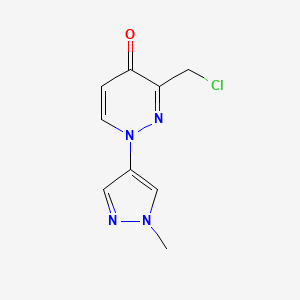
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
